

A Spectroscopic Showdown: Distinguishing Isomers of 3-(3-Methylphenyl)propionaldehyde

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Compound of Interest

Compound Name: 3-(3-Methylphenyl)propionaldehyde

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A detailed comparative analysis of the spectroscopic characteristics of 3-(2-Methylphenyl)propionaldehyde, **3-(3-Methylphenyl)propionaldehyde**, and 3-(4-Methylphenyl)propionaldehyde is presented for researchers, scientists, and drug development professionals. This guide leverages ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry data to provide a clear methodology for isomer differentiation.

The structural nuances between the ortho-, meta-, and para-isomers of 3-(methylphenyl)propionaldehyde give rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification in complex research and development settings. This guide provides a comprehensive summary of their key spectral features, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the three isomers.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Isomer	Chemical Shift (δ) [ppm]
3-(2-Methylphenyl)propionaldehyde	No experimental data found.
3-(3-Methylphenyl)propionaldehyde	9.81 (t, 1H, CHO), 7.20-6.95 (m, 4H, Ar-H), 2.95 (t, 2H, Ar-CH ₂), 2.78 (t, 2H, CH ₂ CHO), 2.34 (s, 3H, Ar-CH ₃)
3-(4-Methylphenyl)propionaldehyde	9.80 (t, 1H, CHO), 7.10 (d, 2H, Ar-H), 7.07 (d, 2H, Ar-H), 2.92 (t, 2H, Ar-CH ₂), 2.76 (t, 2H, CH ₂ CHO), 2.31 (s, 3H, Ar-CH ₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Isomer	Chemical Shift (δ) [ppm]
3-(2-Methylphenyl)propionaldehyde	No experimental data found.
3-(3-Methylphenyl)propionaldehyde	202.1 (CHO), 140.9 (Ar-C), 138.2 (Ar-C), 129.3 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.7 (Ar-CH), 45.4 (CH ₂ CHO), 31.5 (Ar-CH ₂), 21.4 (Ar-CH ₃)
3-(4-Methylphenyl)propionaldehyde	202.3 (CHO), 137.9 (Ar-C), 135.8 (Ar-C), 129.3 (Ar-CH), 128.5 (Ar-CH), 45.5 (CH ₂ CHO), 31.1 (Ar-CH ₂), 21.0 (Ar-CH ₃)

Infrared (IR) Spectroscopy

Isomer	Key Absorption Bands (cm ⁻¹)
3-(2-Methylphenyl)propionaldehyde	No experimental data found.
3-(3-Methylphenyl)propionaldehyde	2925 (C-H, aliphatic), 2820, 2720 (C-H, aldehyde), 1725 (C=O, aldehyde), 1605, 1490 (C=C, aromatic)
3-(4-Methylphenyl)propionaldehyde	2923 (C-H, aliphatic), 2815, 2715 (C-H, aldehyde), 1726 (C=O, aldehyde), 1615, 1515 (C=C, aromatic)

Mass Spectrometry (MS)

Isomer	Key m/z Fragments
3-(2-Methylphenyl)propionaldehyde	No experimental data found.
3-(3-Methylphenyl)propionaldehyde	148 (M ⁺), 133, 105, 91
3-(4-Methylphenyl)propionaldehyde	148 (M ⁺), 133, 105, 91

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the aldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, the spectral width is set from 0 to 10 ppm. For ¹³C NMR, a spectral width from 0 to 220 ppm is used.

Infrared (IR) Spectroscopy

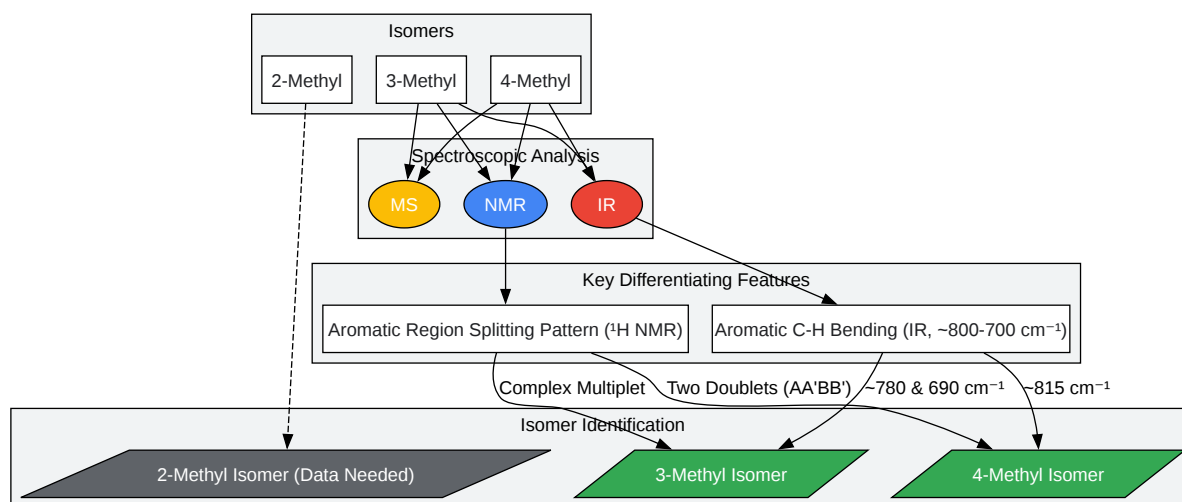
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded in the range of 4000 to 600 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column (e.g., HP-5MS) is used for separation. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper separation of the analyte. The mass spectrometer is set to scan a mass range of m/z 40-300.

Visualization of Isomer Differentiation

The following workflow illustrates the logical process for distinguishing the isomers based on their spectroscopic data.



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Caption: Workflow for Isomer Differentiation.

The primary distinguishing features lie in the aromatic region of the ^1H NMR spectrum and the out-of-plane C-H bending vibrations in the IR spectrum. The 3-methyl isomer is expected to show a more complex multiplet for its aromatic protons, whereas the 4-methyl isomer, due to its symmetry, should exhibit a simpler AA'BB' pattern (two doublets). Similarly, the pattern of aromatic C-H bending bands in the fingerprint region of the IR spectrum is indicative of the substitution pattern on the benzene ring. Mass spectrometry is less effective for direct differentiation as the fragmentation patterns of these isomers are very similar. No experimental

data was found for 3-(2-Methylphenyl)propionaldehyde, highlighting a gap in the available spectral libraries for this particular isomer.

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